molecular formula C34H38N4O22 B12406311 5,5'-Dinitro BAPTA AM

5,5'-Dinitro BAPTA AM

Cat. No.: B12406311
M. Wt: 854.7 g/mol
InChI Key: QLZFIFBGSHPFNZ-UHFFFAOYSA-N
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Description

5,5’-Dinitro BAPTA AM is a membrane-permeant, high-affinity calcium chelator. It is widely used in scientific research to investigate the role of cytosolic calcium ions (Ca²⁺). This compound can be loaded into live cells by incubation and is cleaved by cytosolic esterases to release the active tetra-carboxylate ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dinitro BAPTA AM involves multiple steps, including the nitration of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid) to introduce nitro groups at the 5 and 5’ positions. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The resulting dinitro compound is then esterified with acetoxymethyl (AM) groups to enhance membrane permeability .

Industrial Production Methods

Industrial production of 5,5’-Dinitro BAPTA AM follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dinitro BAPTA AM primarily undergoes hydrolysis reactions within cells. The acetoxymethyl ester groups are cleaved by cytosolic esterases, releasing the active tetra-carboxylate ligand .

Common Reagents and Conditions

    Hydrolysis: Cytosolic esterases in live cells.

Major Products Formed

The major product formed from the hydrolysis of 5,5’-Dinitro BAPTA AM is the active tetra-carboxylate ligand, which acts as a calcium chelator .

Mechanism of Action

5,5’-Dinitro BAPTA AM exerts its effects by chelating cytosolic calcium ions. Upon entering the cell, the compound is cleaved by cytosolic esterases, releasing the active tetra-carboxylate ligand. This ligand binds to calcium ions, reducing their intracellular concentration and thereby modulating calcium-dependent processes . Additionally, it has been shown to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), impacting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dinitro BAPTA AM is unique due to its high affinity for calcium ions and its ability to permeate cell membranes.

Properties

Molecular Formula

C34H38N4O22

Molecular Weight

854.7 g/mol

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-nitroanilino]acetate

InChI

InChI=1S/C34H38N4O22/c1-21(39)53-17-57-31(43)13-35(14-32(44)58-18-54-22(2)40)27-7-5-25(37(47)48)11-29(27)51-9-10-52-30-12-26(38(49)50)6-8-28(30)36(15-33(45)59-19-55-23(3)41)16-34(46)60-20-56-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3

InChI Key

QLZFIFBGSHPFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

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